molecular formula C4H6N4O B14488670 N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine CAS No. 63197-06-8

N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine

Cat. No.: B14488670
CAS No.: 63197-06-8
M. Wt: 126.12 g/mol
InChI Key: UQLQZVWSIUDBGM-UHFFFAOYSA-N
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Description

N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, an oxo group, and an amine group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methylurea with cyanogen chloride, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization and oxidation processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1,3,5-trioxo-1lambda~5~,2,4-triazine, while reduction can produce N-Methyl-1-hydroxy-1lambda~5~,2,4-triazin-3-amine.

Scientific Research Applications

N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nitrogen metabolism.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: It is used in the production of herbicides and pesticides, leveraging its ability to disrupt plant growth.

Mechanism of Action

The mechanism by which N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in nitrogen metabolism, leading to the accumulation of toxic intermediates. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site, blocking substrate access and catalytic activity.

Comparison with Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but lacking the methyl and oxo groups.

    Cyanuric Acid: Contains three oxo groups attached to the triazine ring, making it more oxidized compared to N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine.

    Melamine: Features three amine groups attached to the triazine ring, differing in its substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, while the oxo group contributes to its reactivity in oxidation and reduction reactions.

Properties

CAS No.

63197-06-8

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine

InChI

InChI=1S/C4H6N4O/c1-5-4-6-2-3-8(9)7-4/h2-3H,1H3,(H,5,6,7)

InChI Key

UQLQZVWSIUDBGM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C[N+](=N1)[O-]

Origin of Product

United States

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